5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione
Description
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione (C₁₄H₁₂O₆, MW 276.24) is a Meldrum’s acid derivative characterized by a benzo[1,3]dioxole (methylenedioxyphenyl) substituent at the 5-methylene position . Its structure consists of a central 1,3-dioxane-4,6-dione ring with two methyl groups at C2 and a conjugated benzodioxole moiety. This compound is notable for its applications in medicinal chemistry, such as serving as a scaffold for MGMT inhibitors , and in materials science due to photomechanical properties observed in related analogs .
Properties
Molecular Formula |
C14H12O6 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H12O6/c1-14(2)19-12(15)9(13(16)20-14)5-8-3-4-10-11(6-8)18-7-17-10/h3-6H,7H2,1-2H3 |
InChI Key |
CDTLWWMBMTUCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). This reaction is often carried out under basic conditions, using a base such as piperidine or pyridine, and is facilitated by heating .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Electronic Effects : The benzodioxole group in the target compound enhances electron delocalization compared to alkyl or halogenated substituents, influencing reactivity and intermolecular interactions .
- Crystal Packing : Analogs like 5-(3,4-dimethylbenzylidene)-derivative adopt an envelope conformation in the dioxane ring, stabilized by weak C–H···O hydrogen bonds . In contrast, E-AYAD exhibits photomechanical expansion due to π-stacking of anthracene groups .
Stability and Reactivity
- Hydrolytic Stability: The 1,3-dioxane-4,6-dione core is prone to ring-opening in basic conditions, but methyl groups at C2 improve stability compared to non-methylated analogs .
- Thermal Behavior : Benzodioxole-substituted derivatives exhibit higher melting points (>200°C) due to π-π stacking, whereas alkylidene analogs (e.g., isopropylidene) are more volatile .
Biological Activity
5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 276.241 g/mol
- CAS Number : 87212-59-7
Antiproliferative Activity
Research has demonstrated that derivatives of 5-benzodioxole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC values ranging from 5.24 to 63.12 μM for different derivatives against the MDA-MB-231 breast cancer cell line. Notably, specific derivatives showed enhanced cytotoxicity with IC values as low as 5.24 μM .
The mechanisms through which these compounds exert their antiproliferative effects include:
- Induction of Apoptosis : The compounds have been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This imbalance promotes apoptosis in cancer cells .
- Cell Cycle Arrest : The compounds induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Caspase Activation : Increased levels of caspases (specifically caspase-3 and caspase-7) were observed, indicating that these compounds trigger apoptotic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 5.24 - 63.12 | Apoptosis induction, cell cycle arrest |
| Apoptosis Induction | Various Cancer Lines | Varies | Upregulation of Bax, downregulation of Bcl-2 |
| Caspase Activation | MDA-MB-231 | N/A | Increased caspase-3 and caspase-7 levels |
Study 1: Cytotoxic Evaluation
In a study evaluating the cytotoxic potential of various chalcone derivatives related to the compound , significant activity was noted against several cancer cell lines including HepG2 (liver), A2780 (ovarian), and MCF7 (breast). The study utilized both in vitro assays and molecular docking studies to elucidate the interactions between the compounds and their targets .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by the compound in cancer cells. It highlighted that treatment with the compound led to mitochondrial membrane potential loss and subsequent activation of apoptotic pathways, which were confirmed through flow cytometry and Western blot analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
